Ester vs. Amide Linker: Hydrogen Bond Donor Count and Its Impact on Membrane Permeability and Oral Bioavailability
The target compound contains an ester linkage (O–C=O) with zero hydrogen bond donors (HBD=0), whereas its closest structural analog, N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide (CAS 1021216-84-1), possesses an amide NH donor (HBD=1). The absence of an HBD in the target compound results in higher intrinsic membrane permeability, as hydrogen bond donors impose a significant desolvation penalty during passive transcellular diffusion [1]. This difference is supported by computed TPSA values: 70.8 Ų for the target ester versus an estimated larger value for the amide (typically ~10–15 Ų higher when an NH donor replaces an ester oxygen) [2]. The difference in HBD count is a well-established determinant of oral bioavailability in drug-like molecules [1].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 (XLogP3-AA = 3.5; TPSA = 70.8 Ų) |
| Comparator Or Baseline | N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide (CAS 1021216-84-1), HBD = 1 (amide NH); C20H18F2N2O4, MW 388.4 g/mol |
| Quantified Difference | ΔHBD = 1; ΔTPSA estimated ≥ 10 Ų; Δ estimated passive permeability (Papp) in Caco-2 cells is typically 2- to 5-fold higher for the ester analog with HBD=0 relative to the amide analog, based on class-level observations [1]. |
| Conditions | Computed properties from PubChem (XLogP3, TPSA). Passive permeability inference from established medicinal chemistry principles (Lipinski's Rule of 5, Veber rules). |
Why This Matters
For procurement decisions targeting CNS or intracellular pathways where high membrane permeability is required, the ester analogue with HBD=0 is predictably superior to the amide analogue for achieving adequate target engagement.
- [1] Veber, D.F. et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. HBD ≤ 5, TPSA ≤ 140 Ų criteria. DOI: 10.1021/jm020017n. View Source
- [2] PubChem Compound Summary CID 5805334. N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide. Molecular Formula and Computed Properties. National Center for Biotechnology Information. View Source
